Cas no 17324-04-8 (3-Methylnaphthalen-2-ol)

3-Methylnaphthalen-2-ol is a substituted naphthol derivative with the molecular formula C₁₁H₁₀O. This compound is characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 3-position of the naphthalene ring system. It serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. The methyl and hydroxyl functional groups enhance its reactivity, enabling selective modifications for targeted applications. Its stable aromatic structure ensures compatibility with various reaction conditions. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial processes. Proper handling and storage are recommended due to its potential sensitivity to oxidation.
3-Methylnaphthalen-2-ol structure
3-Methylnaphthalen-2-ol structure
商品名:3-Methylnaphthalen-2-ol
CAS番号:17324-04-8
MF:C11H10O
メガワット:158.1965
MDL:MFCD09037754
CID:166643
PubChem ID:87050

3-Methylnaphthalen-2-ol 化学的及び物理的性質

名前と識別子

    • 3-Methylnaphthalen-2-ol
    • 2-Hydroxy-3-methylnaphthalene
    • 2-Naphthalenol,3-methyl-
    • 3-Methyl-2-naphthol
    • 3-Methyl-2-naphtholneat
    • Einecs 241-346-4
    • D82548
    • SCHEMBL171209
    • MFCD09037754
    • 17324-04-8
    • AKOS006331519
    • NS00025681
    • 3-Methyl-2-naphthalenol
    • BS-15586
    • SY104708
    • SCHEMBL3660972
    • M6G99CDT8G
    • 3-methyl-naphthalen-2-ol
    • DTXSID70169557
    • CS-0145779
    • UNII-M6G99CDT8G
    • 2-Oxynaphthalin-3-carbon
    • 2-Naphthalenol, 3-methyl-
    • MYRXDLASSYFCAC-UHFFFAOYSA-N
    • DTXCID9092048
    • XH1019
    • DB-347105
    • MDL: MFCD09037754
    • インチ: InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7,12H,1H3
    • InChIKey: MYRXDLASSYFCAC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=CC=CC=C2C=C1O

計算された属性

  • せいみつぶんしりょう: 158.07300
  • どういたいしつりょう: 158.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

  • 密度みつど: 1.144
  • ふってん: 304.3°Cat760mmHg
  • フラッシュポイント: 147.1°C
  • 屈折率: 1.656
  • PSA: 20.23000
  • LogP: 2.85380

3-Methylnaphthalen-2-ol セキュリティ情報

3-Methylnaphthalen-2-ol 税関データ

  • 税関コード:2907199090
  • 税関データ:

    中国税関番号:

    2907199090

    概要:

    290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

3-Methylnaphthalen-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216419-250mg
3-Methylnaphthalen-2-ol
17324-04-8 98%
250mg
¥589 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216419-5g
3-Methylnaphthalen-2-ol
17324-04-8 98%
5g
¥6457 2023-04-15
eNovation Chemicals LLC
D747907-5g
3-Methylnaphthalen-2-ol
17324-04-8 98%
5g
$395 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54465-100mg
3-Methylnaphthalen-2-ol
17324-04-8 98%
100mg
¥109.0 2023-09-05
Apollo Scientific
OR914496-1g
2-Hydroxy-3-methylnaphthalene
17324-04-8 98%
1g
£142.00 2025-02-20
abcr
AB273071-5 g
2-Hydroxy-3-methylnaphthalene, 96%; .
17324-04-8 96%
5g
€1053.50 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54465-250mg
3-Methylnaphthalen-2-ol
17324-04-8 98%
250mg
¥269.0 2023-09-05
Apollo Scientific
OR914496-5g
2-Hydroxy-3-methylnaphthalene
17324-04-8 98%
5g
£606.00 2025-02-20
Chemenu
CM140613-1g
3-Methylnaphthalen-2-ol
17324-04-8 95%
1g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ES300-250mg
3-Methylnaphthalen-2-ol
17324-04-8 98%
250mg
¥585.0 2022-08-30

3-Methylnaphthalen-2-ol 関連文献

3-Methylnaphthalen-2-olに関する追加情報

Recent Advances in the Study of 3-Methylnaphthalen-2-ol (CAS: 17324-04-8) in Chemical and Biomedical Research

3-Methylnaphthalen-2-ol (CAS: 17324-04-8) is a naphthalene derivative that has garnered significant attention in recent years due to its potential applications in chemical synthesis and biomedical research. This compound, characterized by a hydroxyl group at the 2-position and a methyl group at the 3-position of the naphthalene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of more complex organic molecules. Recent studies have explored its role in drug development, particularly in the design of novel therapeutic agents targeting inflammatory and oxidative stress-related diseases.

One of the key areas of interest is the compound's antioxidant properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Methylnaphthalen-2-ol exhibits potent free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. The study utilized in vitro assays, including DPPH and ABTS radical scavenging tests, to quantify its antioxidant capacity. These findings suggest potential applications in the development of treatments for conditions such as neurodegenerative diseases and cardiovascular disorders, where oxidative stress plays a critical role.

In addition to its antioxidant properties, recent research has highlighted the compound's anti-inflammatory effects. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 3-Methylnaphthalen-2-ol significantly inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. The study employed molecular docking simulations to propose a mechanism of action involving the modulation of NF-κB signaling pathways. These insights open new avenues for the development of anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

From a chemical synthesis perspective, 3-Methylnaphthalen-2-ol serves as a versatile building block. A recent study in Organic Letters (2023) detailed a novel catalytic method for the selective functionalization of the naphthalene ring, enabling the efficient synthesis of derivatives with enhanced bioactivity. The method leverages palladium-catalyzed C-H activation, offering a more sustainable alternative to traditional synthetic routes that often require harsh conditions and generate significant waste.

Despite these promising developments, challenges remain in the practical application of 3-Methylnaphthalen-2-ol. Issues such as low solubility in aqueous media and potential toxicity at high concentrations need to be addressed through further research. Ongoing studies are focusing on structural modifications to improve pharmacokinetic properties while retaining bioactivity. For instance, a 2024 preprint on ChemRxiv explores the synthesis of water-soluble analogs via glycosylation, which could enhance bioavailability for therapeutic use.

In conclusion, 3-Methylnaphthalen-2-ol (CAS: 17324-04-8) represents a compound of growing importance in both chemical and biomedical research. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility. Future research directions may include large-scale production optimization, in vivo efficacy studies, and exploration of its potential in combination therapies. As the scientific community continues to unravel its mechanisms and applications, this compound is poised to make significant contributions to drug discovery and material science.

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